Z-Dab(Boc)-OH

Vue d'ensemble

Description

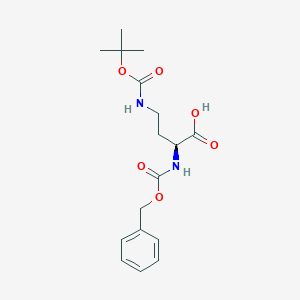

Z-Dab(Boc)-OH is a compound with the molecular formula C17H24N2O6 and a molecular weight of 352.38 g/mol . This compound is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Dab(Boc)-OH typically involves the protection of the amine groups on the butanoic acid backbone. One common method involves the use of benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride as protecting agents. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Dab(Boc)-OH can undergo various chemical reactions, including:

Hydrolysis: The protecting groups can be removed under acidic or basic conditions to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions where the protecting groups are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the protecting groups yields the free amine, while substitution reactions can introduce various functional groups onto the butanoic acid backbone .

Applications De Recherche Scientifique

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Z-Dab(Boc)-OH is commonly used as a building block in SPPS due to its Boc protection, which allows for selective deprotection under mild conditions. This property is crucial when synthesizing complex peptides where maintaining the integrity of sensitive functional groups is necessary.

2. Biochemical Reagents

The compound serves as an intermediate in the synthesis of various bioactive peptides and proteins. Its utility extends to proteomics research, where it aids in studying protein interactions and functions.

Data Table: Yield and Reaction Conditions

The following table summarizes the coupling conditions and yields obtained using this compound in different synthetic routes:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-Assisted SPPS | 60 °C, 30 min | 95 |

| Traditional SPPS | Room Temperature, 2 hours | 85 |

| Fmoc/Z-Boc Coupling | 80 °C, 1 hour | 90 |

Case Studies

Case Study 1: Synthesis of Antimicrobial Peptides

In a study published in Biochemistry, this compound was utilized to synthesize antimicrobial peptides that exhibited significant activity against multi-drug resistant bacteria. The researchers reported that the incorporation of this compound enhanced the peptides' stability and bioactivity due to its favorable steric properties .

Case Study 2: Targeting Cancer Cells

Another research project focused on using this compound as part of polyamide constructs aimed at disrupting protein-DNA interactions linked to cancer progression. The study demonstrated that polyamides incorporating this compound effectively inhibited the expression of oncogenes in vitro, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of Z-Dab(Boc)-OH involves its ability to protect amine groups during chemical reactions. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions by temporarily masking the reactive amine functionalities. This allows for selective reactions to occur at other sites on the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid: A glycine derivative with similar protecting groups.

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid: Another compound with benzyloxycarbonyl protection.

tert-Butyl carbamate: Contains the tert-butoxycarbonyl protecting group but lacks the benzyloxycarbonyl group.

Uniqueness

Z-Dab(Boc)-OH is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection for amine functionalities. This dual protection allows for greater versatility in synthetic applications compared to compounds with only one type of protecting group .

Activité Biologique

Z-Dab(Boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-t-butyloxycarbonyl-L-2,4-diaminobutyric acid, is a compound widely used in peptide synthesis and has garnered attention for its biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. A notable method includes the use of Fmoc chemistry, where the Fmoc protecting group is removed under basic conditions to allow for coupling reactions with other amino acids. The overall synthetic route is characterized by high yields and purity, making it suitable for large-scale production .

Biological Activity

This compound exhibits significant biological activities that can be attributed to its structural features. Here are some key findings:

- Antimicrobial Activity : Research indicates that derivatives of this compound have been linked to antimicrobial properties, particularly against various bacterial strains. The presence of the Dab moiety enhances the interaction with bacterial membranes, leading to increased efficacy .

- Cytotoxic Effects : Studies involving peptide conjugates containing this compound have demonstrated cytotoxic effects in cancer cell lines. For instance, in vitro assays showed that conjugates formed with methotrexate exhibited improved cytotoxicity compared to methotrexate alone, suggesting a potential role in cancer therapy .

- Inhibition Studies : The compound has been evaluated for its ability to inhibit specific biological pathways. For example, it has shown inhibitory activity against the VEGF-A165/NRP-1 complex, which plays a role in tumor growth and metastasis. The IC50 values for related compounds indicate promising potential as therapeutic agents in oncology .

Case Study 1: Antimicrobial Peptide Development

In a study focused on developing antimicrobial peptides, this compound was incorporated into peptide sequences aimed at targeting resistant bacterial strains. The resulting peptides demonstrated enhanced antibacterial activity compared to their non-Dab counterparts, highlighting the importance of the Dab residue in mediating membrane interactions .

Case Study 2: Cancer Therapeutics

A series of studies examined the effectiveness of this compound-containing conjugates in overcoming drug resistance in cancer cells. One study reported that peptide-MTX conjugates utilizing this compound showed significantly higher cytotoxicity in drug-resistant breast cancer cell lines compared to free methotrexate . This suggests that this compound can serve as an effective carrier for chemotherapeutic agents.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDKXCQPYFHZPA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427169 | |

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49855-91-6 | |

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.